N1-(1-methoxypropan-2-yl)benzene-1,2-diamine
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Overview
Description
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a benzene ring substituted with a diamine group and a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is recommended to wash hands thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-methoxypropan-2-yl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Mechanism of Action
The mechanism by which N1-(1-methoxypropan-2-yl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(1-methylethyl)benzene-1,2-diamine
- N1-(1-ethoxypropan-2-yl)benzene-1,2-diamine
- N1-(1-methoxybutan-2-yl)benzene-1,2-diamine
Uniqueness
N1-(1-methoxypropan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
2-N-(1-methoxypropan-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(7-13-2)12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGRGRWUGSKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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